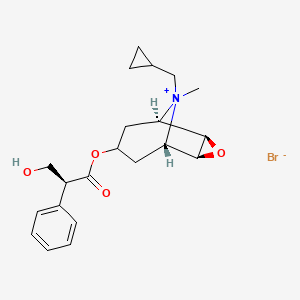
Citicolin
Übersicht
Beschreibung
- It finds use in liver therapy .
- As a hydroxyl free radical scavenger, it has also been studied in the context of hypothermia .
Citiolone: is a derivative of the amino acid .
Wissenschaftliche Forschungsanwendungen
- Citiolon hat potenzielle Anwendungen in verschiedenen Bereichen:
Chemie: Es liegen nur begrenzte Informationen über seine chemischen Anwendungen vor.
Biologie: Weitere Forschung ist erforderlich, um seine biologischen Wirkungen zu untersuchen.
Medizin: Seine Verwendung in der Lebertherapie deutet auf hepatoprotektive Eigenschaften hin.
Industrie: Industrielle Anwendungen sind nicht gut etabliert.
Wirkmechanismus
- Der genaue Mechanismus, durch den Citiolon seine Wirkungen entfaltet, ist unklar.
- Molekulare Ziele und beteiligte Pfade erfordern weitere Untersuchungen.
Wirkmechanismus
Target of Action
Citiolone, also known as cytidine diphosphocholine or CDP-choline, is a naturally occurring compound in the body that plays a crucial role in various biochemical processes . It is a derivative of the amino acid cysteine .
Mode of Action
Citiolone is thought to have neuroprotective effects . It is involved in the synthesis of important molecules in the liver, such as glutathione, which is essential for detoxification processes . It acts as a potent antioxidant, helping to reduce oxidative stress and inflammation in the liver .
Biochemical Pathways
Citiolone is involved in the synthesis of phosphatidylcholine from choline, a common biochemical process in cell membranes . It also plays a role in the synthesis of neurotransmitters, notably acetylcholine and dopamine . These neurotransmitters are integral to processes ranging from short-term memory formation to sustained attention .
Result of Action
Citiolone has been found to promote liver cell regeneration and repair, which can help to improve liver function and reduce symptoms of cirrhosis . It also plays a role in the synthesis of important molecules in the liver, such as glutathione, which is essential for detoxification processes .
Safety and Hazards
Safety data suggests that dust formation should be avoided and that breathing mist, gas, or vapors should be avoided . Contact with skin and eyes should be avoided, and personal protective equipment, including chemical impermeable gloves, should be worn . Adequate ventilation should be ensured, and all sources of ignition should be removed .
Biochemische Analyse
Biochemical Properties
Citiolone plays a crucial role in biochemical reactions due to its structural characteristics, which allow it to interact with specific molecules. It acts as a potent antioxidant, reducing oxidative stress and inflammation. Citiolone interacts with enzymes such as glutathione synthetase, promoting the synthesis of glutathione, an essential molecule for detoxification processes . Additionally, Citiolone interacts with proteins involved in liver cell regeneration and repair, enhancing liver function and reducing symptoms of liver cirrhosis .
Cellular Effects
Citiolone has significant effects on various types of cells and cellular processes. In liver cells, it reduces oxidative stress and inflammation, protecting the cells from further damage . Citiolone also promotes liver cell regeneration and repair, improving liver function . In neuronal cells, Citiolone acts as a hydroxyl free radical scavenger, protecting cells from oxidative damage . It influences cell signaling pathways, gene expression, and cellular metabolism, contributing to its therapeutic effects.
Molecular Mechanism
At the molecular level, Citiolone exerts its effects through several mechanisms. It binds to and activates enzymes involved in the synthesis of glutathione, enhancing detoxification processes . Citiolone also inhibits the activity of enzymes that generate reactive oxygen species, reducing oxidative stress . Additionally, it modulates gene expression by influencing transcription factors and signaling pathways, promoting cell survival and repair .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Citiolone change over time. It has been observed that Citiolone remains stable under various conditions, maintaining its antioxidant properties . Over extended periods, Citiolone continues to promote liver cell regeneration and repair, demonstrating long-term benefits in in vitro and in vivo studies . Its stability and efficacy may decrease under extreme conditions, such as high temperatures or prolonged exposure to light.
Dosage Effects in Animal Models
The effects of Citiolone vary with different dosages in animal models. At low doses, Citiolone exhibits significant antioxidant and protective effects on liver and neuronal cells . At high doses, it may cause adverse effects, such as toxicity and oxidative stress . It is crucial to determine the optimal dosage to maximize the therapeutic benefits while minimizing potential risks.
Metabolic Pathways
Citiolone is involved in several metabolic pathways, including the synthesis of glutathione and other essential molecules . It interacts with enzymes such as glutathione synthetase and cysteine dioxygenase, influencing metabolic flux and metabolite levels . Citiolone also affects the metabolism of sulfur-containing compounds, contributing to its antioxidant properties .
Transport and Distribution
Within cells and tissues, Citiolone is transported and distributed through specific transporters and binding proteins . It accumulates in the liver, where it exerts its therapeutic effects . Citiolone’s distribution is influenced by its interactions with cellular transporters, which facilitate its uptake and localization within target cells .
Subcellular Localization
Citiolone’s subcellular localization is crucial for its activity and function. It is primarily localized in the cytoplasm, where it interacts with enzymes and proteins involved in detoxification and antioxidant processes . Citiolone may also be directed to specific compartments or organelles through targeting signals or post-translational modifications, enhancing its efficacy .
Vorbereitungsmethoden
- Leider sind spezifische Syntheserouten und Reaktionsbedingungen für Citiolon nicht weit verbreitet.
- es ist für den Einsatz in der Lebertherapie verfügbar.
Chemische Reaktionsanalyse
- Die genauen Arten von Reaktionen, die Citiolon eingeht, sind nicht umfassend berichtet.
- Häufige Reagenzien und Bedingungen bleiben schwer fassbar.
- Hauptprodukte, die aus seinen Reaktionen resultieren, sind nicht gut dokumentiert.
Analyse Chemischer Reaktionen
- The exact types of reactions Citiolone undergoes are not extensively reported.
- Common reagents and conditions remain elusive.
- Major products resulting from its reactions are not well-documented.
Vergleich Mit ähnlichen Verbindungen
- Leider gibt es nicht genügend Daten, um Citiolon mit anderen Verbindungen zu vergleichen.
- Ähnliche Verbindungen sind nicht explizit aufgeführt.
Eigenschaften
IUPAC Name |
N-(2-oxothiolan-3-yl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NO2S/c1-4(8)7-5-2-3-10-6(5)9/h5H,2-3H2,1H3,(H,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRFJZTXWLKPZAV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1CCSC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0045888 | |
| Record name | Citiolone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0045888 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1195-16-0, 17896-21-8 | |
| Record name | Citiolone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1195-16-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Citiolone [INN:DCF] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001195160 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Citiolone | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB13442 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | citiolone | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758402 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | citiolone | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=22878 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Acetamide, N-(tetrahydro-2-oxo-3-thienyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Citiolone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0045888 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (±)-N-(tetrahydro-2-oxothien-3-yl)acetamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.022 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | N-(tetrahydro-2-oxothienyl)acetamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.449 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CITIOLONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/70JKL15MUH | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















